Atiprosin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Atiprosin is a chemical compound known for its potential as an antihypertensive agent. It acts as a selective alpha-1-adrenergic receptor antagonist, which means it can block the action of certain neurotransmitters that cause blood vessels to constrict, thereby lowering blood pressure . Additionally, this compound exhibits some antihistamine activity, although it is significantly weaker in this regard compared to its alpha-blocking properties .
Preparation Methods
The synthesis of Atiprosin involves several steps, starting with the preparation of the core structure, which is a pyrazino[2’,3’:3,4]pyrido[1,2-a]indole. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the cyclization of appropriate precursors under controlled conditions.
Functionalization: The core structure is then functionalized by introducing ethyl, isopropyl, and methyl groups at specific positions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form.
Chemical Reactions Analysis
Atiprosin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also be reduced to form different reduced derivatives.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a model compound for studying alpha-1-adrenergic receptor antagonists.
Biology: Atiprosin is used in research to understand the mechanisms of blood pressure regulation and the role of alpha-1-adrenergic receptors.
Mechanism of Action
Atiprosin exerts its effects by selectively blocking alpha-1-adrenergic receptors. These receptors are found on the smooth muscle cells of blood vessels. By blocking these receptors, this compound prevents the action of neurotransmitters like norepinephrine, which normally cause blood vessels to constrict. This leads to the relaxation of blood vessels and a subsequent decrease in blood pressure . The molecular targets involved include the alpha-1-adrenergic receptors, and the pathways affected are those related to vasoconstriction and blood pressure regulation .
Comparison with Similar Compounds
Atiprosin is similar to other alpha-1-adrenergic receptor antagonists such as Prazosin and Ketanserin. it is unique in its specific chemical structure and the balance of its alpha-blocking and antihistamine activities. Unlike Prazosin, which is widely used in clinical practice, this compound was never marketed . Ketanserin, on the other hand, also has serotonin receptor antagonist properties, which this compound lacks .
Similar Compounds
Prazosin: Another alpha-1-adrenergic receptor antagonist used to treat hypertension.
Ketanserin: An alpha-1-adrenergic receptor antagonist with additional serotonin receptor antagonist properties.
Properties
CAS No. |
89303-63-9 |
---|---|
Molecular Formula |
C20H29N3 |
Molecular Weight |
311.5 g/mol |
IUPAC Name |
(2R,7S)-3-ethyl-17-methyl-6-propan-2-yl-3,6,10-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),11,13,15-tetraene |
InChI |
InChI=1S/C20H29N3/c1-5-21-12-13-22(14(2)3)18-10-11-23-17-9-7-6-8-16(17)15(4)19(23)20(18)21/h6-9,14,18,20H,5,10-13H2,1-4H3/t18-,20+/m0/s1 |
InChI Key |
WXNVFYIBELASJW-AZUAARDMSA-N |
SMILES |
CCN1CCN(C2C1C3=C(C4=CC=CC=C4N3CC2)C)C(C)C |
Isomeric SMILES |
CCN1CCN([C@@H]2[C@@H]1C3=C(C4=CC=CC=C4N3CC2)C)C(C)C |
Canonical SMILES |
CCN1CCN(C2C1C3=C(C4=CC=CC=C4N3CC2)C)C(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
atiprosin atiprosin maleate AY 28,228 AY-28228 pyrazino(2',3':3,4)pyrido(1,2-a)indole-1-ethyl-1,2,3,4,4a,5,6,12b-octahydro-12-methyl-4-(1-methylethyl)-2-butanedioate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.